

# theliatinib phosphorylation inhibition assay

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## Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

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## Introduction to Theliatinib

**Theliatinib** (HMPL-309) is a novel, highly potent, and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR). It functions as an **ATP-competitive inhibitor**, binding directly to the kinase domain of wild-type EGFR with significantly higher affinity than earlier generation inhibitors like erlotinib and gefitinib [1] [2] [3]. Its development is particularly relevant for targeting cancers characterized by EGFR overexpression or amplification, rather than relying on specific activating mutations, offering a potential therapeutic strategy for malignancies like esophageal squamous cell carcinoma where such mutations are rare [4] [3].

## Theliatinib Quantitative Profiling Data

Table 1: Biochemical and Cellular Profiling of Theliatinib

Parameter	Result	Experimental Context
WT EGFR Inhibition (Ki)	0.05 nM	Cell-free assay [1] [3]
WT EGFR Inhibition (IC <sub>50</sub> )	3 nM	Cell-free assay [1] [2]

Parameter	Result	Experimental Context
EGFR T790M/L858R Mutant (IC <sub>50</sub> )	22 nM	Cell-free assay [1] [2]
EGFR Phosphorylation (IC <sub>50</sub> )	0.007 µM	EGF-stimulated A431 cells [1]
Cytotoxicity (IC <sub>50</sub> range)	<1 µM	A431, H292, FaDu cells (wild-type EGFR) [1]

**Table 2: In Vivo Efficacy of Theliatinib in PDECX Models**

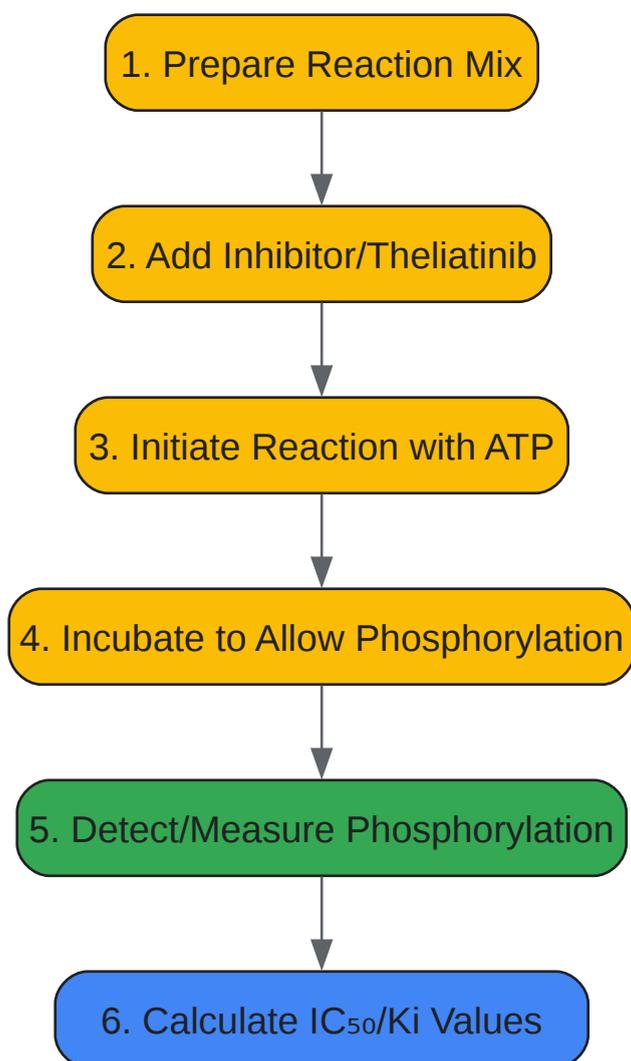
Tumor Model Characteristic	Exemplar Model ID	Theliatinib Efficacy Outcome
EGFR gene amp & protein overexpression	1T0326, 1T0950	Tumor regression (>30% volume decrease) [4] [3]
High EGFR protein (H score >250), no gene amp	1T0781, 1T1315	Up to 67-100% tumor growth inhibition [4] [3]
Low EGFR protein (H score <200)	1T0773	Not significant [4] [3]
High EGFR with co-occurring PIK3CA mutation	1T0472	Diminished efficacy [4] [5]

## Experimental Protocols

### Protocol 1: Biochemical Kinase Inhibition Assay

This protocol determines the direct inhibitory potency of **Theliatinib** on purified EGFR kinase using a standard assay [1] [6].

#### Workflow Diagram: Biochemical Kinase Assay



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#### Procedure:

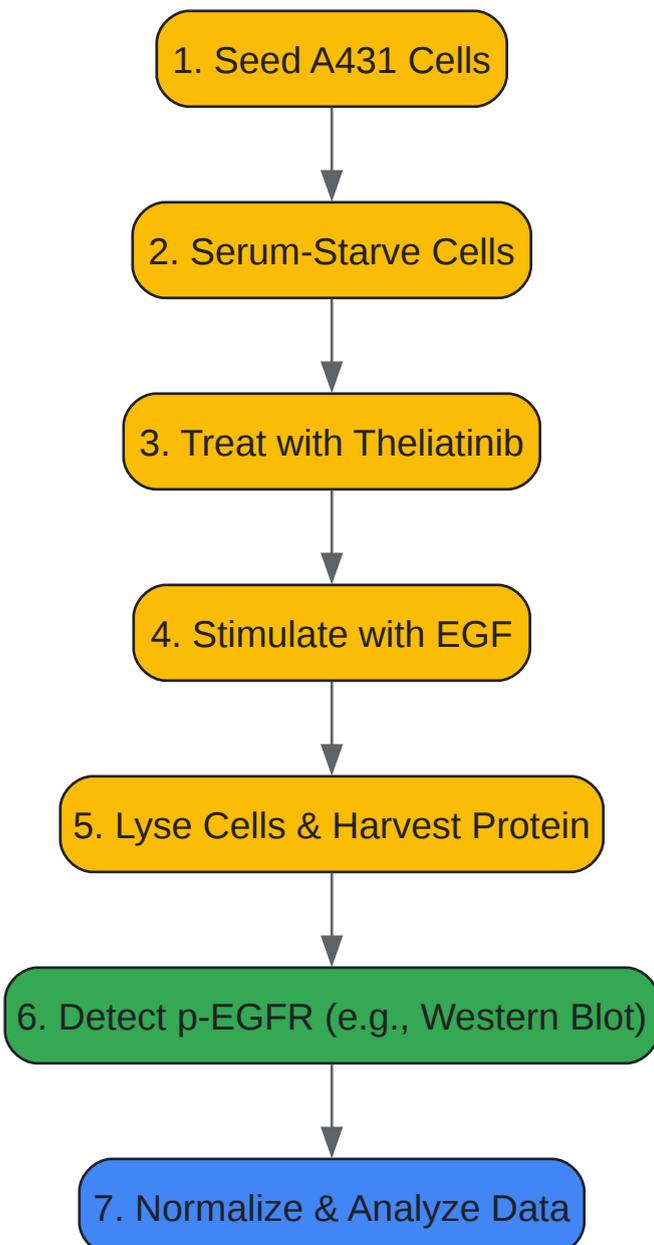
- **Reaction Setup:** In a 96-well plate, combine purified wild-type EGFR kinase (or mutant forms) with a suitable tyrosine kinase substrate peptide in reaction buffer [6].
- **Inhibitor Addition:** Add **Theliatinib** serially diluted in DMSO (e.g., 0.005-10  $\mu\text{M}$  range). Include controls (DMSO only for 100% activity, reference inhibitor like erlotinib/gefitinib) [1].
- **Reaction Initiation:** Start the kinase reaction by adding ATP solution (at a concentration relevant to the  $K_m$  for ATP) and  $\text{MgCl}_2$ .
- **Incubation:** Incubate the plate at  $30^\circ\text{C}$  for 60 minutes to allow phosphorylation.
- **Detection:** Quantify phosphorylation using an appropriate method such as:
  - **ELISA:** Use an anti-phosphotyrosine antibody for detection [6].
  - **Luminescent/Fluorescent Assays:** e.g., Adapting the Z'-LYTE method used in **Theliatinib** profiling [3].

- **Data Analysis:** Calculate percent inhibition relative to controls. Plot inhibitor concentration vs. % inhibition and fit a curve to determine the IC<sub>50</sub> value [6].

## Protocol 2: Cellular EGFR Phosphorylation Inhibition Assay

This protocol measures **Theliatinib**'s ability to inhibit EGF-stimulated EGFR phosphorylation in cultured cells [1] [7].

### Workflow Diagram: Cellular Phosphorylation Assay



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#### Procedure:

- **Cell Culture:** Seed A431 cells (an epidermoid carcinoma line with high EGFR expression) at  $1 \times 10^4$  cells/well in 96-well plates in DMEM with 10% FBS. Culture overnight at 37°C, 5% CO<sub>2</sub> [1].
- **Serum Starvation:** Replace medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to synchronize cells and reduce basal signaling.
- **Inhibitor Treatment:** Add **Theletinib** (e.g., 0.005-10 µM, 3-fold serial dilutions) and incubate for a pre-defined period (e.g., 2 hours). Maintain a final DMSO concentration of 0.5% [1].
- **Stimulation:** Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to activate EGFR [7].
- **Cell Lysis:** Place plates on ice, quickly remove medium, and lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Phosphorylation Analysis:**
  - **Western Blot:** Separate proteins by SDS-PAGE, transfer to membrane, and immunoblot with anti-phospho-EGFR (Tyr1068) antibody. Re-probe with total EGFR antibody for normalization [7].
- **Quantification:** Quantify band intensities. Calculate % inhibition of EGF-stimulated phosphorylation and determine IC<sub>50</sub> value.

### Protocol 3: In Vivo Target Engagement & Efficacy

This protocol assesses **Theletinib**'s anti-tumor activity and its effect on downstream signaling in patient-derived xenograft (PDX) models [4] [3].

#### Procedure:

- **Animal Model:** Establish patient-derived esophageal cancer xenograft (PDECX) models in immunodeficient mice (e.g., NOD-SCID or BALB/c nude). Select models based on EGFR expression level (H score) and genetic status [4] [3].
- **Dosing:** When tumors reach a predetermined volume (e.g., ~200 mm<sup>3</sup>), randomize mice into groups. Administer **Theletinib** orally (e.g., 15 mg/kg/day) or vehicle control [1] [4].
- **Tumor Monitoring:** Measure tumor volumes and body weights 2-3 times weekly. Calculate tumor growth inhibition (TGI) [4].
- **Terminal Analysis:** At study endpoint, harvest tumors and snap-freeze for biomarker analysis.
  - **Biomarker Analysis:** Homogenize tumor tissue. Use Western blot or ELISA to assess levels of phosphorylated EGFR (p-EGFR) and its key downstream effectors, p-AKT and p-ERK [2] [8].

- **Data Correlation:** Corrogate tumor growth inhibition with reductions in phospho-biomarkers and baseline EGFR expression (IHC H-score) or gene copy number [4].

## Notes & Technical Considerations

- **Potency & Selectivity:** **Theliatinib**'s sub-nanomolar  $K_i$  and low nM  $IC_{50}$  against wild-type EGFR make it significantly more potent than erlotinib or gefitinib in biochemical assays. Its high selectivity minimizes off-target effects in cellular models [1].
- **Biomarker-Driven Efficacy:** Strong correlation exists between **Theliatinib**'s anti-tumor efficacy and high EGFR protein expression (H score  $\geq 200$ ). Efficacy is most pronounced in models with EGFR gene amplification [4] [3].
- **Resistance Mechanisms:** Co-occurring genetic alterations, such as PIK3CA mutations or FGFR1 overexpression, can diminish **Theliatinib**'s efficacy. Patient stratification should include profiling for these potential resistance markers [4] [5].
- **In Vivo Validation:** **Theliatinib** achieves significant tumor growth inhibition and even regression in EGFR-high PDX models at clinically relevant oral doses (15 mg/kg/day), confirming robust in vivo target engagement [1] [4].

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